molecular formula C10H9ClN2O B2429527 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87273-59-4

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2429527
CAS RN: 87273-59-4
M. Wt: 208.65
InChI Key: CAMDPFYIYQWBHS-UHFFFAOYSA-N
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Description

The compound “3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyridopyrimidinone . Pyridopyrimidinones are a class of 6-6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been used in the synthesis of various pharmaceuticals and have exhibited potential biological properties .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is available on various databases . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .


Chemical Reactions Analysis

The compound has been used in metal-free C-3 chalcogenation reactions to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the retrieved papers. For detailed information, one may refer to chemical databases .

Scientific Research Applications

properties

IUPAC Name

3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDPFYIYQWBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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